molecular formula C11H14O4 B8068394 Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

Cat. No.: B8068394
M. Wt: 210.23 g/mol
InChI Key: SLSMILXGFSQOHY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol Methyl dihydroferulate or Methyl hydroferulate . This compound is a derivative of hydrocinnamic acid and is characterized by the presence of a hydroxyl group and a methoxy group on the phenyl ring.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification of 3-hydroxy-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a similar esterification process, often using advanced chemical reactors to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding carboxylic acid.

  • Reduction: The compound can undergo reduction reactions, although this is less common.

  • Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 3-(4-methoxyphenyl)propionic acid.

  • Reduction: Reduced forms of the compound, although specific products depend on the reaction conditions.

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It has been studied for its potential biological activities, including antioxidant properties. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions. Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems. The molecular targets and pathways involved include various enzymes and signaling molecules related to oxidative stress and inflammation.

Comparison with Similar Compounds

  • Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the methoxy group.

  • Methyl 3-(3,4-dihydroxyphenyl)propanoate: Contains two hydroxyl groups on the phenyl ring.

  • Methyl 3-(4-methoxyphenyl)acrylate: Similar methoxy group but different functional group on the chain.

Uniqueness: Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate is unique due to its specific combination of hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSMILXGFSQOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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